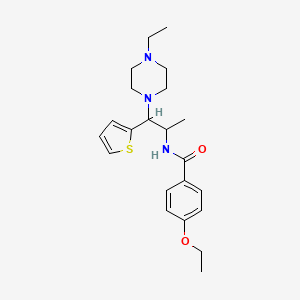
4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula for this compound is C25H26N4O3S2, with a molecular weight of 494.6 g/mol . The compound features an ethoxy group, a piperazine moiety, and a thiophene ring, contributing to its unique biological characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3S2 |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | AXOZEAGMBGMUMX-UHFFFAOYSA-N |
The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules. It is hypothesized to function through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
- Receptor Modulation : It can interact with receptors involved in critical signaling pathways, potentially modulating physiological responses.
Biological Activities
Research indicates that This compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, related structures have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
Anticancer Potential
Research has explored the anticancer properties of similar compounds in the context of inhibiting cancer cell proliferation. A study found that certain piperazine derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways .
Neuropharmacological Effects
Piperazine derivatives are known to possess neuropharmacological activities, including modulation of neurotransmitter systems. This compound may influence serotonin and dopamine receptors, which are crucial in treating neurological disorders .
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to This compound :
- Study on PD-L1 Inhibition : A study reported small-molecule antagonists targeting the PD-L1 pathway, showing promising results in enhancing immune responses against tumors . This suggests potential applications for our compound in oncology.
- Piperazine Derivatives as Acetylcholinesterase Inhibitors : Research indicated that certain piperazine derivatives exhibited inhibitory effects on acetylcholinesterase, which is relevant for treating Alzheimer's disease . This highlights a possible therapeutic avenue for our compound.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-4-24-12-14-25(15-13-24)21(20-7-6-16-28-20)17(3)23-22(26)18-8-10-19(11-9-18)27-5-2/h6-11,16-17,21H,4-5,12-15H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMIJFKDDSLKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














